Hydrazine, [1-(1,3-benzodioxol-5-yl)ethyl]-
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Overview
Description
Hydrazine, [1-(1,3-benzodioxol-5-yl)ethyl]- is a chemical compound with the molecular formula C9H12N2O2 It is known for its unique structure, which includes a hydrazine group attached to a 1,3-benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, [1-(1,3-benzodioxol-5-yl)ethyl]- typically involves the reaction of 1-(1,3-benzodioxol-5-yl)ethanone with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of Hydrazine, [1-(1,3-benzodioxol-5-yl)ethyl]- can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Hydrazine, [1-(1,3-benzodioxol-5-yl)ethyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Hydrazine, [1-(1,3-benzodioxol-5-yl)ethyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Hydrazine, [1-(1,3-benzodioxol-5-yl)ethyl]- involves its interaction with molecular targets and pathways within cells. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. This can result in various biological effects, including the inhibition of enzyme activity and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Hydrazine, [1-(1,3-benzodioxol-5-yl)ethyl]- can be compared with other similar compounds, such as:
1-(1,3-benzodioxol-5-yl)ethanone: This compound lacks the hydrazine group and has different chemical properties and reactivity.
1-(1,3-benzodioxol-5-yl)ethylamine: This compound has an amine group instead of a hydrazine group, leading to different biological activities.
1-(1,3-benzodioxol-5-yl)ethylhydrazine: This compound is structurally similar but may have different reactivity and applications.
Hydrazine, [1-(1,3-benzodioxol-5-yl)ethyl]- stands out due to its unique combination of a hydrazine group and a 1,3-benzodioxole moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H12N2O2 |
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Molecular Weight |
180.20 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)ethylhydrazine |
InChI |
InChI=1S/C9H12N2O2/c1-6(11-10)7-2-3-8-9(4-7)13-5-12-8/h2-4,6,11H,5,10H2,1H3 |
InChI Key |
RPRMBSIIYSQVCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)NN |
Origin of Product |
United States |
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